molecular formula C19H23NO2 B12532501 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene CAS No. 817642-36-7

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene

Cat. No.: B12532501
CAS No.: 817642-36-7
M. Wt: 297.4 g/mol
InChI Key: JJYMFHKUYYJYPE-UHFFFAOYSA-N
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Description

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene is a bicyclic compound featuring a strained bicyclo[4.2.0]octa-2,4-diene core. Its structure includes five methyl groups at positions 1, 3, 5, 7, and 7, as well as a 4-nitrophenyl substituent at position 6. The bicyclo[4.2.0] framework is characterized by a fused cyclobutane-cyclohexene system, which imparts significant strain and reactivity . Such derivatives are of interest in synthetic organic chemistry for their role in sigmatropic rearrangements, photochemical reactions, and as precursors to complex polycyclic systems .

Properties

CAS No.

817642-36-7

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1,3,5,7,7-pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene

InChI

InChI=1S/C19H23NO2/c1-12-10-13(2)16-18(3,4)17(19(16,5)11-12)14-6-8-15(9-7-14)20(21)22/h6-11,16-17H,1-5H3

InChI Key

JJYMFHKUYYJYPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2(C1C(C2C3=CC=C(C=C3)[N+](=O)[O-])(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the nitrophenyl group: This step involves the nitration of the phenyl ring, followed by its attachment to the bicyclic core through a substitution reaction.

    Methylation: The final step involves the methylation of the bicyclic core to introduce the five methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene involves its interaction with specific molecular targets. The nitrophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The bicyclic core provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below contrasts key features of 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene with related bicyclic systems:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound C₂₀H₂₃NO₂ 5 Me, 4-nitrophenyl ~309.41 High steric bulk; electron-deficient aromatic ring; thermal instability
Bicyclo[4.2.0]octa-2,4-diene (unsubstituted) C₈H₁₀ None 106.16 Prone to [1,5] sigmatropic shifts and electrocyclic ring-opening
Bicyclo[4.1.1]octa-2,4-diene C₈H₁₀ None 106.16 Lower strain vs. [4.2.0] systems; vertical ionization energy = 8.11 eV
Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile C₁₀H₁₁N Cyano, ethoxy, methoxy 145.21 Electron-withdrawing cyano group enhances reactivity in cycloadditions
Bicyclo[3.2.1]octa-2,6-diene (3-phenyl-substituted) C₁₃H₁₄ Phenyl 170.25 Increased acidity due to conjugation with aromatic ring

Reactivity and Thermal Behavior

  • Thermal Equilibration and Sigmatropic Shifts: The unsubstituted bicyclo[4.2.0]octa-2,4-diene undergoes thermal equilibration via [1,5] sigmatropic alkyl shifts (ΔH* ≈ 25 kcal/mol) . However, the target compound’s bulky methyl and nitro groups likely inhibit such shifts due to steric hindrance, a phenomenon also observed in substituted norcaradienes .
  • Electrocyclic Ring-Opening : The parent bicyclo[4.2.0]octa-2,4-diene is susceptible to electrocyclic ring-opening under thermal stress. The electron-withdrawing nitro group in the target compound may destabilize the transition state, accelerating this process compared to methyl-substituted analogs .
  • Acidity : The 4-nitrophenyl group in the target compound likely enhances acidity at adjacent positions, similar to the effect of a phenyl group in bicyclo[3.2.1]octa-2,6-diene systems .

Substituent Effects

  • Steric Effects : The pentamethyl substitution imposes significant steric hindrance, reducing reactivity in sterically sensitive reactions (e.g., [1,5] shifts) compared to less substituted analogs .

Biological Activity

1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene is a complex organic compound notable for its unique bicyclic structure and multiple substituents. This compound has garnered attention in the field of pharmacology due to its potential biological activities. The presence of a nitrophenyl group enhances its reactivity and may influence its interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C19H23NO2C_{19}H_{23}NO_2, with a molecular weight of approximately 297.39 g/mol. The bicyclic framework consists of two fused cyclobutane rings, contributing to its rigidity which may affect its biological interactions.

PropertyValue
Molecular FormulaC19H23NO2C_{19}H_{23}NO_2
Molecular Weight297.39 g/mol
Structure TypeBicyclic
Notable FeaturesNitrophenyl group

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including anti-cancer and anti-diabetic effects. The nitrophenyl moiety is particularly significant due to its electron-withdrawing properties, which can enhance the compound's reactivity towards biological macromolecules.

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific proteins involved in cell survival pathways, potentially leading to apoptosis in cancer cells.
  • Antidiabetic Properties : Similar compounds have shown inhibitory effects on α-glucosidase, an enzyme crucial in carbohydrate metabolism. This suggests that 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene could have applications in managing blood glucose levels.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Kingianins : A class of compounds isolated from Endiandra kingiana demonstrated significant binding affinity for anti-apoptotic proteins such as Bcl-xL and Mcl-1 (Ki = 2.0 µM). These compounds also exhibited inhibition against α-glucosidase (IC50 = 11.9 µM) .
  • Bicyclic Compounds : Other bicyclic compounds have been synthesized and tested for their ability to interact with various biological targets. For example, tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes showed promising catalytic activity in biochemical reactions .

Synthesis Methods

The synthesis of 1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene can be achieved through several synthetic routes that require careful optimization to enhance yield and purity.

Synthetic Pathways

  • One-Pot Reactions : Utilizing terminal aryl alkynes and catalyzed by rhodium complexes allows for efficient synthesis through head-to-tail homocoupling reactions.
  • Electrocyclization : This method employs ketene cycloaddition strategies to generate bicyclic frameworks similar to those found in kingianins .

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